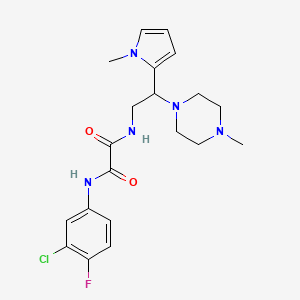
1-Phenyl-3-(pyridin-3-yl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-(pyridin-3-yl)propan-2-one is a useful research compound. Its molecular formula is C14H13NO and its molecular weight is 211.264. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metal-Free Reduction Agent : 1-Phenyl-3-(pyridin-3-yl)propan-2-one derivatives act as hydrogen donors in the metal-free reduction of nitro aromatic compounds, facilitating the formation of β-amino esters through a domino process involving reduction and conjugate addition steps. The pyridine nucleus plays a crucial role in enabling this thermal reactivity of carbinols (Giomi, Alfini, & Brandi, 2011).
Antimicrobial Activity : Schiff bases of chitosan synthesized using derivatives like this compound have shown promise in antimicrobial applications. Their effectiveness varies depending on the Schiff base moiety, and they have demonstrated activity against a range of bacteria and fungi, with no cytotoxic activity observed (Hamed et al., 2020).
Antifungal and Antibacterial Properties : Compounds with a core structure similar to 3-Phenyl-chroman-4-one, a derivative of this compound, possess antifungal and antibacterial properties. These properties have been substantiated by crystallographic analysis (Thinagar et al., 2000).
α1 Receptor Antagonist : Derivatives of this compound, such as 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol, have shown α1 receptor antagonistic activity. These derivatives are synthesized through a two-step process and offer potent activity in this domain (Hon, 2013).
Optical Properties in Polymorphs : The compound Z-2-phenyl-3-(4-(pyridin-2-yl)phenyl)acrylonitrile, derived from this compound, demonstrates significant properties in molecular structure and optical characteristics in its polymorphic forms. These properties are crucial in understanding emission characteristics (Percino et al., 2014).
Low-Cost Emitter Material : The synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives from phenyl(pyridin-2-yl)methanone, a related compound, offers a way to create luminescent, low-cost materials with significant Stokes' shifts. This application is pivotal in the development of cost-effective luminescent materials (Volpi et al., 2017).
Novel Pyridin-4-ones Synthesis : 1-(phenylsulfinyl)propan-2-one, related to this compound, has been used in the synthesis of new 2,6-diaryl-2,3-dihydro-1H-pyridin-4-ones, demonstrating potential in synthesizing novel compounds through a double Mannich reaction–elimination tandem sequence (Devi & Perumal, 2007).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other related compounds, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence a variety of biochemical pathways .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Related compounds have been shown to have a variety of effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
1-phenyl-3-pyridin-3-ylpropan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-14(9-12-5-2-1-3-6-12)10-13-7-4-8-15-11-13/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOARNLGXQCFTFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-methylbenzyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2997037.png)
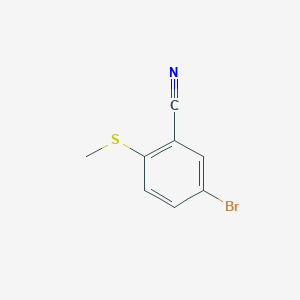
![3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2997041.png)
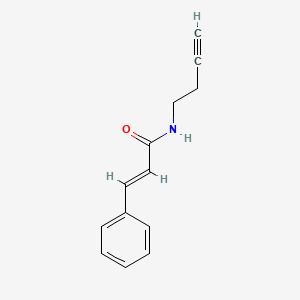


![1-Methyl-3-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)pyridin-2-one](/img/structure/B2997045.png)
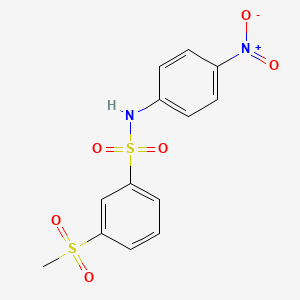

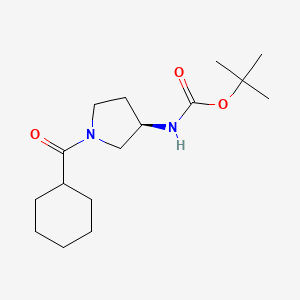
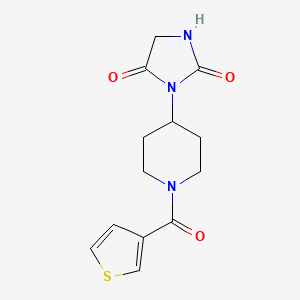

![2-Oxobenzo[d][1,3]oxathiol-5-yl 3-methoxybenzoate](/img/structure/B2997053.png)
